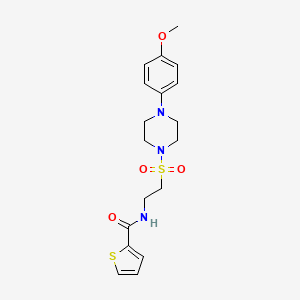

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a carboxamide derivative featuring a piperazine core linked to a thiophene-2-carboxamide moiety via a sulfonylethyl spacer. Carboxamide compounds are critical intermediates in organic synthesis and pharmaceutical research due to their versatility in forming hydrogen bonds and modulating physicochemical properties . The piperazine ring in such compounds typically adopts a chair conformation, as observed in structurally related molecules, ensuring stability and predictable reactivity .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXIYSRQJPJPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Moiety: The initial step involves the synthesis of the piperazine ring with a methoxyphenyl group. This can be achieved through the reaction of 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

Sulfonylation: The piperazine derivative is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.

Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the sulfonylated piperazine with thiophene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced piperazine and thiophene derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Neuropharmacological Effects

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been identified as a potent acetylcholinesterase inhibitor. This inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Such properties are particularly relevant for treating neurodegenerative diseases like Alzheimer's disease.

Case Study:

A study highlighted that similar piperazine derivatives significantly improved cognitive performance in rodent models by enhancing cholinergic transmission through acetylcholinesterase inhibition .

Antioxidant Activity

Compounds with thiophene moieties often exhibit antioxidant properties due to their ability to scavenge free radicals. Preliminary studies suggest that related compounds demonstrate significant radical scavenging activity, which may enhance their overall biological efficacy.

Research Findings:

Research has shown that piperazine derivatives possess effective DPPH radical scavenging activity, surpassing that of standard antioxidants like ascorbic acid .

Anticancer Activity

In vitro tests have indicated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma and breast cancer cells. This presents a promising avenue for developing new anticancer therapies.

Case Study:

One study reported that a related compound demonstrated significant cytotoxicity against breast cancer cells, suggesting potential for further development in cancer therapeutics .

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Enhances cholinergic signaling; improves cognitive function | |

| Antioxidant | Effective DPPH radical scavenging activity | |

| Anticancer | Cytotoxic effects on glioblastoma and breast cancer cells |

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl and thiophene groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Molecular Formula : C₁₃H₁₈ClN₃O

- Substituents : 4-Chlorophenyl, ethyl-piperazine.

- Functional Groups : Carboxamide, piperazine.

- Conformation : Piperazine ring in a chair conformation, with bond lengths/angles comparable to the title compound .

- Key Differences : Lacks the sulfonylethyl-thiophene system, instead featuring a simpler carboxamide linkage. The chloro substituent may reduce lipophilicity compared to the methoxy group in the title compound.

N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide ()

- Molecular Formula: C₂₁H₂₆ClN₇O₂S (monohydrate).

- Substituents : Chloro-methylphenyl, hydroxyethyl-piperazine, methylpyrimidine.

- Functional Groups : Thiazolecarboxamide, piperazine, pyrimidine.

- Key Differences : Replaces thiophene with thiazole and introduces a pyrimidine-amine scaffold. The hydroxyethyl group on piperazine may improve solubility but reduce metabolic stability compared to the sulfonyl group in the title compound .

N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide ()

- Molecular Formula : C₁₆H₁₅ClN₄O₃S₂.

- Substituents : 4-Chloro-2-nitrophenyl, carbothioyl.

- Functional Groups : Thiophenecarboxamide, carbothioyl, nitro.

- Physicochemical Properties :

- Key Differences : The carbothioyl linker (C=S) vs. sulfonylethyl (SO₂) in the title compound. The nitro group introduces strong electron-withdrawing effects, which may alter binding affinity compared to the electron-donating methoxy group .

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The molecular formula of this compound is . The compound is synthesized through multi-step reactions involving piperazine derivatives and thiophene carboxamides. Typical synthetic routes include:

- Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Substitution reactions at the piperazine ring using alkyl halides.

These methods ensure high yield and purity, essential for biological evaluations .

The compound functions primarily as an acetylcholinesterase inhibitor , which is significant in neuropharmacology. By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

3.1 Anticholinergic Activity

This compound has been evaluated for its potential in treating cognitive disorders due to its role as an acetylcholinesterase inhibitor. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (IC50 values ranging from 0.057 to 7.8 nM), indicating a strong potential for cognitive enhancement .

3.2 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest moderate to excellent activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

3.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown efficacy in reducing nitric oxide production in LPS-induced models, highlighting its potential in treating inflammatory diseases .

Table: Summary of Biological Activities

5. Conclusion

This compound presents a promising profile for various biological activities, particularly in neuropharmacology and antimicrobial applications. Continued research into its mechanisms and effects could lead to significant advancements in therapeutic strategies for neurodegenerative diseases and infections.

Q & A

Q. What are the key synthetic pathways for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1: Preparation of the 4-(4-methoxyphenyl)piperazine sulfonyl chloride intermediate via sulfonation of the piperazine moiety .

- Step 2: Coupling with 2-(thiophene-2-carboxamido)ethyl using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Optimization: Reaction temperature (60–80°C), solvent choice (DMF for higher yields), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical. Purity is confirmed via HPLC (>95%) .

Q. How is structural confirmation of this compound achieved, and what analytical techniques are essential?

- NMR Spectroscopy: ¹H and ¹³C NMR verify piperazine sulfonyl peaks (δ 3.0–3.5 ppm for CH₂-SO₂) and thiophene carboxamide protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 464.12 (calculated) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What preliminary pharmacokinetic data exist for this compound, and how does its bioavailability impact experimental design?

- Rapid Clearance: In vivo studies show a half-life (t₁/₂) of ~2.3 hours in rodent models, necessitating frequent dosing in efficacy studies .

- Bioavailability: Low oral bioavailability (<15%) due to poor solubility. Researchers should prioritize IV administration or prodrug strategies in preclinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., anticancer vs. antiviral effects)?

-

Mechanistic Profiling: Use target-specific assays (e.g., kinase inhibition for anticancer activity vs. viral protease inhibition for antiviral effects) .

-

Dose-Response Analysis: Compare IC₅₀ values across cell lines. For example, antiviral activity may dominate at lower concentrations (IC₅₀ = 2.5 µM), while cytotoxicity emerges at higher doses (>10 µM) .

-

Table 1: Comparative Bioactivity Data

Assay Type IC₅₀ (µM) Model System Reference Anticancer 5.46 HeLa cells Antiviral 2.5 HCoV-229E

Q. What strategies improve receptor binding affinity while mitigating off-target effects?

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- QSAR Studies: Correlate logP values (experimental: 2.8) with absorption rates. Lower logP (<2.0) improves aqueous solubility but may reduce membrane permeability .

- Molecular Dynamics Simulations: Predict metabolic hotspots (e.g., sulfonyl cleavage by CYP3A4) to design stable analogs .

Q. What experimental approaches validate the compound’s mechanism of action in complex disease models?

Q. How do structural analogs compare in activity, and what SAR trends are observed?

- Analog 1: Replacement of thiophene with benzofuran increases anticancer potency (IC₅₀ = 1.2 µM) but reduces solubility .

- Analog 2: Substituting 4-methoxyphenyl with 2,3-dichlorophenyl improves receptor binding (Kᵢ = 0.5 nM) but elevates toxicity .

Methodological Guidelines

Q. What protocols ensure reproducibility in multi-step synthesis?

Q. How should researchers address stability issues during long-term storage?

- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent sulfonyl hydrolysis .

- Excipient Screening: Co-formulate with cyclodextrins to enhance solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.